molecular formula C6H2Br2O4 B121760 Bromanilic acid CAS No. 4370-59-6

Bromanilic acid

Cat. No. B121760
CAS RN: 4370-59-6
M. Wt: 297.89 g/mol
InChI Key: GMZWPTALVQRAFV-UHFFFAOYSA-N
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Description

Bromanilic acid, also known as 2,5-dibromo-3,6-dihydroxyquinone, is a chemical compound that has been studied for its analytical uses, particularly in the precipitation of certain metal ions and the formation of colored complexes. It has been found to precipitate barium, calcium, and strontium quantitatively from weakly acid solutions and forms a colored complex with zirconyl ions in perchloric acid solution. This complex exhibits maximum absorbance at a wavelength of 335 mμ, and Beer's law is obeyed in the range from 0.0 to 3.5 ppm of zirconium .

Synthesis Analysis

While the provided papers do not detail the synthesis of bromanilic acid itself, they do discuss the synthesis of related brominated compounds. For instance, a concise and regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed, which is a scaffold for the anti-inflammatory compound Herdmanine D. This synthesis involves a trifluoroacetylated indole driven hydrolysis and further functionalization into amide derivatives through ultrasonic irradiation . Although this is not directly related to bromanilic acid, it provides insight into the synthetic strategies that might be employed for brominated aromatic compounds.

Molecular Structure Analysis

The molecular structure of bromanilic acid includes two bromine atoms and two hydroxyl groups attached to a quinone structure. This arrangement is likely to influence its reactivity and ability to form complexes with metal ions, as observed in its interaction with zirconyl ions . The structure of bromanilic acid is crucial for its analytical applications, as the positions of the bromine and hydroxyl groups are key to its function as a reagent.

Chemical Reactions Analysis

Bromanilic acid is used in chemical reactions as a reagent for the quantitative precipitation of certain metal ions and the formation of complexes with zirconyl ions. The presence of diverse ions such as Fe III, Th IV, UO2 II, Ti IV, phosphate, oxalate, fluoride, and sulfate can interfere with its reactions, and the effects of these ions have been investigated . The paper also provides a procedure for the determination of zirconium using bromanilic acid, highlighting its sensitivity and range of use compared to chloranilic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromanilic acid that are relevant to its analytical uses include its ability to precipitate certain metal ions from weakly acid solutions and its interaction with zirconyl ions in perchloric acid solution. The complex formed with zirconyl ions shows a maximum absorbance at 335 mμ, and the conditions for optimal results have been determined to be solutions 2.8 M in perchloric acid . The effect of various ions on the analytical use of bromanilic acid has been thoroughly investigated, providing a clear understanding of its properties in different chemical contexts.

Scientific Research Applications

Analytical Chemistry

Bromanilic acid (2,5-dibromo-3,6-dihydroxyquinone) is notably used in analytical chemistry for precipitating and quantitatively determining various ions. For instance, it precipitates barium, calcium, and strontium from weakly acid solutions and forms a colored complex with zirconyl ions. This ability makes bromanilic acid a more sensitive reagent than chloranilic acid for the determination of zirconium and can be used over a slightly greater range (Hahn, Joseph, & Salciccioli, 1964). Additionally, bromanilate ion forms complexes with molybdenum(VI), enhancing the accuracy of molybdenum(VI) determination compared to chloranilic acid (Poirier & Verchere, 1979).

Crystallography

Bromanilic acid has been studied in the context of crystallography, particularly in the formation of alkali salts with hydrogen bromanilic acid trihydrates and tetrahydrates. These studies involve single-crystal X-ray diffraction to understand the crystal packings dominated by quinoid ring stacking (Molčanov & Kojić-Prodić, 2012). Research also extends to studying co-crystals of bromanilic acid, such as with 2,6-dimethylpyrazine, to explore their hydrogen bonding, vibrational dynamics, and structural stability through various analytical techniques (Łuczyńska et al., 2015).

Material Science

In material science, bromanilic acid's interaction with divalent metals has been studied to understand the thermal and infrared spectral properties of polymeric chelates. This research compares the properties of bromanilic acid chelates with those of 2,5-dihydroxy-p-benzoquinone and chloranilic acid chelates (Bottei & McEachern, 1970). Additionally, research into the electrochemical properties of bromanilic acid modified electrodes, particularly in the context of acidity's influence on its electrochemical characteristics, offers insights into potential applications in electrochemistry (Fall et al., 2010).

Safety And Hazards

When handling Bromanilic acid, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It’s also important to ensure adequate ventilation and to keep away from sources of ignition .

Future Directions

Bromanilic acid has been studied in the context of molecular complexes, particularly in the field of crystal engineering . Future research may focus on further understanding the atomic, molecular, and electronic properties of Bromanilic acid . Another area of interest is the phase transitions of Bromanilic acid in different temperature conditions .

properties

IUPAC Name

2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZWPTALVQRAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063437
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy-
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Molecular Weight

297.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromanilic acid

CAS RN

4370-59-6
Record name 2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione
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Record name 2,5-Dibromo-3,6-dihydroxyquinone
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Record name Bromanilic acid
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy-
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy-
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Record name Bromanilic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
259
Citations
C Robl - Zeitschrift für Kristallographie-Crystalline Materials, 1987 - degruyter.com
… Bromanilic acid was prepared according to the method of Graebe and Weltner (1891). … and Weissenberg photographs indicated that bromanilic acid should be isostructural to chloranilic …
Number of citations: 16 www.degruyter.com
LH Thomas, MS Adam, A O'Neill… - … Section C: Crystal …, 2013 - scripts.iucr.org
… The 1:1 molecular complex of 2,3-lutidine with bromanilic acid is an exception to the 1:1 … the deprotonated side of the bromanilic acid molecule, the bromanilic acid homodimer does not …
Number of citations: 16 scripts.iucr.org
K Molčanov, B Kojić-Prodić - Acta Crystallographica Section B …, 2012 - scripts.iucr.org
… bromanilic acid (2,5-dihydroxy-3,6-dibromoquinone, Fig. 3 [link] ), a bromo analogue of chloranilic acid. In contrast to chloranilic acid, in bromanilic acid … Bromanilic acid and its salts are …
Number of citations: 11 scripts.iucr.org
MK Kabir, M Kawahara, K Adachi… - … Crystals and Liquid …, 2002 - Taylor & Francis
Two one-dimensional manganese assembled compounds of the general formula [Mn(L)(terpy)] n (L=bromanilate, BA 2− ( 1 ) and nitranilate, NA 2− ( 2 ); terpy=2,2′:6′,2′′-…
Number of citations: 12 www.tandfonline.com
K Łuczyńska, K Drużbicki, K Lyczko, W Starosta - Vibrational Spectroscopy, 2014 - Elsevier
… phenazine with chloranilic and bromanilic acid. Microscopically, the … been given to the bromanilic acid cocrystals because of their … view on the set of bromanilic acid:substituted-pyridine …
Number of citations: 13 www.sciencedirect.com
M Tomura, Y Yamashita - CrystEngComm, 2000 - pubs.rsc.org
… With this in mind we have now carried out co-crystallization of 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone 1 (bromanilic acid) with heterocyclic aromatic compounds phenazine 2,16 …
Number of citations: 17 pubs.rsc.org
K Łuczyńska, K Druzbicki, K Lyczko… - The Journal of …, 2015 - ACS Publications
A combined structural, vibrational spectroscopy, and solid-state DFT study of the hydrogen-bonded complex of bromanilic acid with 2,6-dimethylpyrazine is reported. The …
Number of citations: 19 pubs.acs.org
Y Yamamura, E Saito, H Saitoh, N Hoshino… - Chemistry Letters, 2012 - journal.csj.jp
… However, there has been no report on 55DMBP– H2ba (bromanilic acid) so far. In this letter, we report its synthesis, structure, and properties. Single crystals of 55DMBP–H2ba were …
Number of citations: 12 www.journal.csj.jp
L Noohinejad, S van Smaalen, C Paulmann… - …, 2023 - pubs.rsc.org
Temperature dependent crystal structures are reported for the co-crystal of 5,5′-dimethyl-2,2′-bipyridine (55DMBP) and bromanilic acid (H2ba) across its phase transitions. 55DMBP–…
Number of citations: 3 pubs.rsc.org
RS Bottei - Journal of Inorganic and Nuclear Chemistry, 1970 - Elsevier
… bromanilic acid were unsuccessful, … bromanilic acid chelates, the procedural decomposition temperatures are about 20 greater for the chloranilic acid chelates than the bromanilic acid …
Number of citations: 7 www.sciencedirect.com

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